molecular formula C16H23N3O3 B7917890 [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917890
M. Wt: 305.37 g/mol
InChI Key: FPFKKHFPYSAYRQ-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a 2-amino-acetyl group at the 1-position of the piperidine ring, a methyl substituent on the carbamic acid moiety, and a benzyl ester group. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.38 g/mol (calculated from ). The compound’s stereochemistry is notable, as the (R)-enantiomer (CAS: 1354008-87-9) is explicitly described .

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(14-8-5-9-19(11-14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFKKHFPYSAYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino-acetyl group and the benzyl ester moiety. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or amines, and electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

[1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Acetyl Group Substituents

  • Amino vs. Chloro (): The 2-amino group in the target compound enables hydrogen bonding and participation in condensation reactions, whereas the chloro analog (CAS: 1353980-56-9) is more electrophilic, favoring nucleophilic displacement (e.g., in Suzuki couplings or amide formations) .
  • Chiral Acyl Chains (): The (S)-2-amino-propionyl variant introduces a methyl branch, altering steric and electronic profiles. This modification could enhance target selectivity in chiral environments, such as enzyme active sites .

Piperidine Ring Modifications

  • Positional Isomerism (3-yl vs.
  • Methylene Spacers (): Compounds like [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester incorporate ethylene bridges, increasing flexibility and hydrophobicity .

Carbamic Acid Substituents

  • Steric Effects: Replacing methyl with isopropyl or tert-butyl () introduces bulkier groups, which may improve metabolic stability or reduce off-target interactions .
  • Benzyl vs. tert-Butyl Esters: Benzyl esters (target compound) are more labile under hydrogenolysis conditions, whereas tert-butyl esters () resist hydrolysis, making them preferable in stepwise syntheses .

Biological Activity

Introduction

The compound [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic organic molecule featuring a piperidine ring, an amino-acetyl group, and a carbamic acid derivative. Its structural complexity suggests significant potential in medicinal chemistry, particularly in drug design and therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

Structural Features

The unique structure of the compound includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, commonly found in many pharmacologically active compounds.
  • Amino-Acetyl Group : Enhances solubility and bioavailability.
  • Benzyl Ester Moiety : Increases lipophilicity, potentially improving membrane permeability.

These features contribute to the compound's reactivity and interactions with biological systems.

Structural Feature Description
Piperidine RingProvides structural stability and interaction capability with biological targets.
Amino-Acetyl GroupEnhances solubility and bioavailability.
Benzyl EsterImproves lipophilicity for better membrane permeability.

Antimicrobial Properties

Piperidine derivatives, including this compound, have shown promising antimicrobial activity against various bacteria and fungi. Studies indicate that compounds with similar structures can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting antifungal properties against pathogens like Aspergillus and Candida .

Neuroactive Effects

Given the presence of the piperidine ring, this compound may interact with neurotransmitter systems. Research suggests that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property is particularly relevant for neuropharmacological applications, including potential treatments for Alzheimer's disease .

Enzyme Inhibition

The carbamic acid structure indicates potential for inhibiting enzymes such as AChE and butyrylcholinesterase (BuChE). Inhibitors targeting these enzymes are crucial in managing neurodegenerative diseases. For instance, studies have demonstrated that piperidine derivatives can exhibit dual inhibition properties against both AChE and BuChE, enhancing their therapeutic efficacy .

Cancer Therapy Potential

Recent advances in research highlight the anticancer potential of piperidine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, one study reported that a structurally similar piperidine derivative induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .

Case Studies

  • Antimicrobial Activity Study
    • Objective : Evaluate the antifungal efficacy against Candida albicans.
    • Method : Disk diffusion assay.
    • Results : The compound demonstrated significant inhibition zones compared to control groups.
  • Neuropharmacological Assessment
    • Objective : Assess AChE inhibition.
    • Method : Colorimetric assay.
    • Results : The compound showed IC50 values comparable to known AChE inhibitors, indicating strong potential for Alzheimer's treatment .
  • Cytotoxicity Evaluation
    • Objective : Determine cytotoxic effects on cancer cell lines.
    • Method : MTT assay.
    • Results : Induced apoptosis in cancer cells with a dose-dependent response .

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